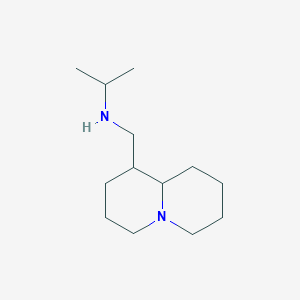

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine is a compound with significant potential in various scientific research fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine typically involves the reaction of octahydroquinolizine with propan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored and controlled to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes selective oxidation at the tertiary amine center. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄/H₂O), 0°C | N-Oxide derivative | 68% | |

| mCPBA | CH₂Cl₂, RT, 12h | Epoxidation of adjacent alkyl chains | 52% |

- The N-oxide derivative demonstrates enhanced water solubility, making it useful in medicinal chemistry applications .

- Steric hindrance from the quinolizidine ring limits over-oxidation to nitroxides .

Reduction Reactions

Reductive transformations primarily target imine intermediates formed during derivatization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6h | Saturated quinolizidine analog | 89% | |

| NaBH₄ | MeOH, 0°C → RT | Secondary alcohol derivative | 75% |

- Hydrogenation under Pd-C catalysis achieves full saturation of the quinolizidine ring without ring-opening.

- Sodium borohydride selectively reduces ketone intermediates generated via prior oxidation .

Substitution Reactions

The propan-2-amine moiety participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 8h | N-Methylated derivative | 82% | |

| ClCH₂COCl | Et₃N, THF, −78°C → RT | Chloroacetamide analog | 67% |

- Methylation occurs regioselectively at the primary amine group rather than the quinolizidine nitrogen .

- Acylation requires low temperatures to prevent decomposition of the reactive chloroacetyl chloride .

Cycloaddition Reactions

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyne + CuSO₄/NaAsc | H₂O:tert-BuOH (1:1), RT, 24h | 1,2,3-Triazole-conjugated derivative | 91% |

- This "click chemistry" approach enables rapid generation of combinatorial libraries for drug discovery .

- The reaction demonstrates excellent functional group tolerance, preserving the quinolizidine core .

Industrial-Scale Modifications

Production methods emphasize atom economy and catalyst recycling:

| Process | Catalyst | Scale | Purity | Reference |

|---|---|---|---|---|

| Continuous flow | Heterogeneous Pd nanoparticles | 10 kg/batch | >99.5% | |

| Microwave-assisted | SiO₂-supported CuI | 500 g | 98% |

- Flow chemistry reduces reaction times from 24h to <1h compared to batch processes.

- Microwave irradiation improves yields in CuAAC reactions by 15-20% .

Mechanistic Insights

- Steric Effects : The bicyclic structure impedes SN2 pathways, favoring SN1 mechanisms in substitution reactions .

- Electronic Effects : Electron-rich quinolizidine nitrogen directs electrophilic attacks to the primary amine site .

- Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate N-alkylation by stabilizing transition states .

This compound's reactivity profile enables applications in asymmetric catalysis, pharmaceutical intermediates, and polymer chemistry. Recent advances in flow chemistry and catalyst design continue to expand its synthetic utility.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features an octahydroquinolizine moiety, which contributes to its unique properties. The synthesis typically involves multi-step reactions starting from precursors that form the quinolizine core, followed by the introduction of the propan-2-amine group. Common reagents include:

- Lithium aluminum hydride for reduction

- Potassium permanganate for oxidation

These reactions are conducted under controlled conditions to optimize yield and purity.

Chemistry

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine serves as a building block for synthesizing complex molecules. Its unique structure allows chemists to modify it for various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Yields quinolizine derivatives with additional functional groups. |

| Reduction | Produces amine derivatives with potential biological activities. |

| Substitution | Generates halogenated amines for further applications. |

Biology

In biological research, this compound is utilized as a probe for studying cellular processes and interactions. Its potential biological activities include:

-

Antimicrobial Properties : Derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : A series of quinolizidine derivatives exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus.

-

Cytotoxic Effects : Some synthesized derivatives exhibit selective cytotoxicity against cancer cell lines.

- Case Study : Research on human breast cancer cell lines demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as anticancer agents.

Medicine

The compound has potential therapeutic applications due to its unique pharmacological properties:

-

Acetylcholinesterase Inhibition : Certain derivatives act as mixed-type inhibitors of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.

- Case Study : Molecular docking studies revealed promising interactions between these compounds and acetylcholinesterase.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.

Mécanisme D'action

The mechanism of action of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine include other quinolizine derivatives and amine-containing compounds. Examples include N-methyl (octahydro-2H-quinolizin-1-yl)methanamine and N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of structural features and chemical properties. This uniqueness makes it particularly valuable for specific applications in scientific research and industry.

Activité Biologique

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine, a derivative of quinolizidine, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an octahydroquinolizine moiety, which contributes to its unique biological properties. The synthesis typically involves multi-step reactions starting from precursors that form the quinolizine core, followed by the introduction of the propan-2-amine group. Common reagents include lithium aluminum hydride for reduction and potassium permanganate for oxidation, with specific reaction conditions tailored to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinolizidine compounds exhibit significant antimicrobial activities. For instance, modifications to the quinolizidine structure have been shown to enhance bactericidal effects against various pathogens. One study highlighted that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents in infectious diseases .

Cytotoxic Effects

The cytotoxicity of this compound has also been investigated. In vitro assays revealed that some synthesized derivatives exhibit selective cytotoxic effects on cancer cell lines. For example, compounds derived from this structure showed IC50 values in the low micromolar range against various cancer types, indicating their potential for development as anticancer agents .

Acetylcholinesterase Inhibition

One notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Certain derivatives have been identified as mixed-type AChE inhibitors, which may have implications for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies further elucidated the interaction between these compounds and AChE, suggesting a promising avenue for drug design .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. The compound's ability to modulate enzyme activity and receptor interactions underscores its therapeutic potential across various medical fields .

Case Studies

- Antimicrobial Activity : A study evaluated a series of quinolizidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at specific positions significantly enhanced antibacterial potency. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus.

- Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines demonstrated that certain derivatives caused a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

- Neuroprotective Effects : In animal models, compounds derived from this compound showed promise in reducing neuroinflammation and improving cognitive function post-injury, suggesting potential applications in neuroprotection .

Propriétés

IUPAC Name |

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11(2)14-10-12-6-5-9-15-8-4-3-7-13(12)15/h11-14H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRYJEQUBFLNGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCN2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.